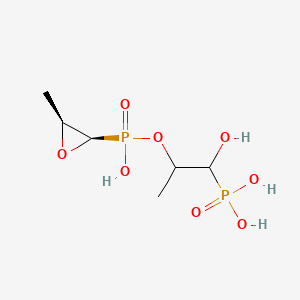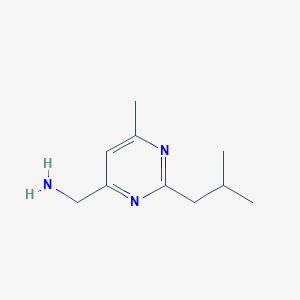
(2-Isobutyl-6-methylpyrimidin-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isobutyl-6-methylpyrimidin-4-yl)methanamine: is an organic compound with the molecular formula C10H17N3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutyl-6-methylpyrimidin-4-yl)methanamine typically involves the reaction of 2-isobutyl-6-methylpyrimidine with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher efficiency and cost-effectiveness, including the use of catalysts and continuous flow reactors to enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions
(2-Isobutyl-6-methylpyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired product .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .
Aplicaciones Científicas De Investigación
(2-Isobutyl-6-methylpyrimidin-4-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial or antiviral agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (2-Isobutyl-6-methylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2-Isobutyl-6-methylpyrimidin-4-yl)methanamine include other pyrimidine derivatives such as:
- 2-Isobutyl-4,6-dimethylpyrimidine
- 2-Isobutyl-6-methylpyrimidine-4-carboxylic acid
- 2-Isobutyl-6-methylpyrimidine-4-amine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
[6-methyl-2-(2-methylpropyl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C10H17N3/c1-7(2)4-10-12-8(3)5-9(6-11)13-10/h5,7H,4,6,11H2,1-3H3 |
Clave InChI |
ZUIGODRGWANIGH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)CC(C)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
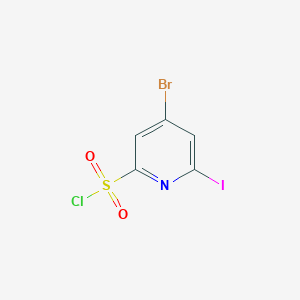
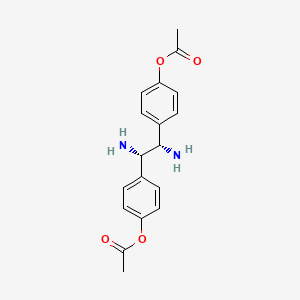
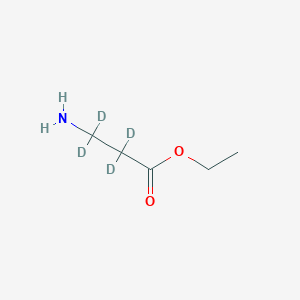

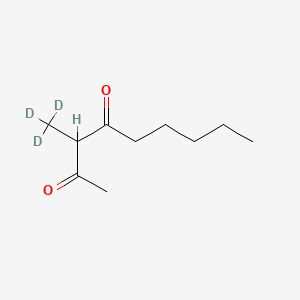


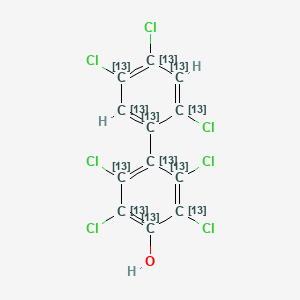
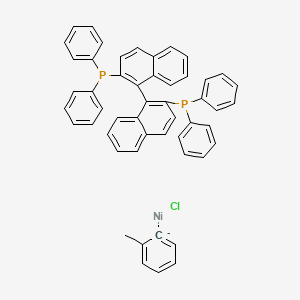
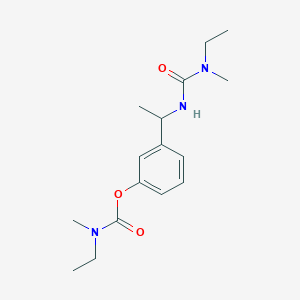

cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)
